2,4,5-Trimethoxyphenethylamine

Beschreibung

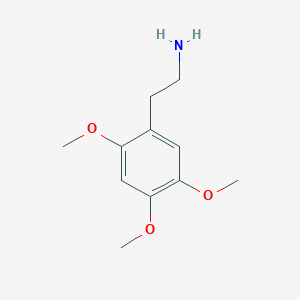

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKATTZLSNLYADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165499 | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15394-83-9 | |

| Record name | 2,4,5-Trimethoxyphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15394-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27QYQ708U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,5 Trimethoxyphenethylamine

Established Synthetic Pathways for 2,4,5-Trimethoxyphenethylamine

The synthesis of this compound can be achieved through various established routes, each starting from common precursors and involving distinct intermediate compounds and reaction types.

Nitroalkene Reduction Protocols

A prevalent method for synthesizing phenethylamines, including this compound, involves the creation and subsequent reduction of a nitroalkene intermediate. studfile.netmdma.ch This process typically begins with a condensation reaction between 2,4,5-trimethoxybenzaldehyde (B179766) and a nitroalkane, such as nitromethane (B149229). This initial step, a Henry condensation, is often catalyzed by a weak base like anhydrous ammonium (B1175870) acetate (B1210297) and yields β-nitro-2,4,5-trimethoxystyrene. studfile.netreddit.com

The resulting nitroalkene is then subjected to a powerful reducing agent to convert the nitro group to an amine and reduce the carbon-carbon double bond. researchgate.net Lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a commonly cited reagent for this transformation, effectively yielding the target phenethylamine (B48288). studfile.netmdma.ch Alternative reducing agents, such as sodium borohydride, sometimes in the presence of a catalyst like copper(II) chloride, have also been utilized for the reduction of related nitrostyrenes. reddit.comreddit.com

Reductive Amination Approaches from Trimethoxyphenylacetone Derivatives

Reductive amination provides an alternative pathway to this compound, starting from the corresponding ketone, 2,4,5-trimethoxyphenylacetone. This method converts a carbonyl group into an amine through an imine intermediate. wikipedia.org The reaction involves treating the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent.

The initial reaction between the ketone and ammonia forms a hemiaminal, which then dehydrates to an imine intermediate. This imine is then reduced to the final amine product. wikipedia.org For this process, selective reducing agents are preferred, as they reduce the imine intermediate faster than the starting ketone. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are well-suited for this purpose and are effective under mild, weakly acidic conditions. masterorganicchemistry.comnih.gov Catalytic hydrogenation can also be employed as the reduction step.

Gabriel Synthesis and Related Amine Formation Techniques

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the overalkylation that can occur with direct amination. thermofisher.commasterorganicchemistry.com To apply this method for this compound, the corresponding alkyl halide, 2-(2,4,5-trimethoxyphenyl)ethyl halide, is required as a starting material.

The synthesis involves the N-alkylation of potassium phthalimide (B116566) with the alkyl halide. libretexts.orgjk-sci.com The phthalimide anion acts as a surrogate for the ammonia anion and attacks the alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.com The final primary amine is then liberated from this intermediate. While historically this was done with strong acid or base, a milder and more common modern approach is the Ing-Manske procedure, which uses hydrazine (B178648) in a refluxing solvent like ethanol (B145695) to cleave the phthalimide and release the desired amine. thermofisher.com

Bromide Preparation and Phthalimide Substitution Methods

This pathway is an elaboration of the Gabriel synthesis, detailing the creation of the necessary alkyl bromide precursor. The synthesis of the required 2-(2,4,5-trimethoxyphenyl)ethyl bromide would likely start from 2,4,5-trimethoxybenzaldehyde. A possible route involves converting the aldehyde to the corresponding phenylacetic acid derivative, followed by reduction of the carboxylic acid to a primary alcohol (2-(2,4,5-trimethoxyphenyl)ethanol).

This alcohol can then be converted to the target alkyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃), a reaction analogous to the preparation of other benzyl (B1604629) bromides from their alcohols. erowid.orgsciencemadness.org Once the 2-(2,4,5-trimethoxyphenyl)ethyl bromide is prepared, it is subjected to the phthalimide substitution as described in the Gabriel synthesis. It reacts with potassium phthalimide to form the N-substituted phthalimide intermediate, which is subsequently cleaved to yield this compound. jk-sci.com

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on a set of key precursors and the formation of specific intermediates. The primary starting material for most routes is 2,4,5-Trimethoxybenzaldehyde . studfile.netstudfile.net

| Synthetic Pathway | Key Precursors | Key Intermediates |

| Nitroalkene Reduction | 2,4,5-Trimethoxybenzaldehyde, Nitromethane or Nitroethane, Anhydrous ammonium acetate | β-nitro-2,4,5-trimethoxystyrene |

| Reductive Amination | 2,4,5-trimethoxyphenylacetone, Ammonia | Imine/Iminium ion |

| Gabriel Synthesis | 2-(2,4,5-trimethoxyphenyl)ethyl bromide, Potassium phthalimide | N-(2-(2,4,5-trimethoxyphenyl)ethyl)phthalimide |

The nitroalkene pathway utilizes nitroethane or, more directly for the target compound, nitromethane . studfile.net The condensation of 2,4,5-Trimethoxybenzaldehyde with nitromethane yields the crucial intermediate β-nitro-2,4,5-trimethoxystyrene . studfile.net For the reductive amination route, the essential precursor is 2,4,5-trimethoxyphenylacetone . The Gabriel synthesis and related methods require the synthesis of an intermediate such as 2-(2,4,5-trimethoxyphenyl)ethyl bromide .

Reaction Mechanisms and Intermediate Formation Analysis

The mechanisms for the primary synthetic routes are well-understood chemical transformations.

Nitroalkene Route (Henry Reaction & Reduction): The synthesis begins with the Henry condensation, a base-catalyzed carbon-carbon bond-forming reaction. The base (e.g., from ammonium acetate) deprotonates the nitroalkane (nitromethane) to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. The resulting nitroaldol intermediate readily undergoes dehydration (elimination of water) to form the conjugated nitroalkene, β-nitro-2,4,5-trimethoxystyrene. reddit.comresearchgate.net The subsequent reduction with a hydride donor like LAH involves the transfer of hydride ions to reduce both the nitro group and the alkene double bond, ultimately forming the saturated primary amine after an aqueous workup. studfile.net

Reductive Amination Mechanism: This process starts with the nucleophilic addition of ammonia to the carbonyl group of 2,4,5-trimethoxyphenylacetone, forming a tetrahedral carbinolamine (hemiaminal) intermediate. wikipedia.org This intermediate is unstable and eliminates a molecule of water to form an imine. In the slightly acidic conditions often used, the imine can be protonated to form a more electrophilic iminium ion. A selective reducing agent, like NaBH₃CN, then delivers a hydride to the carbon of the C=N double bond, reducing it to the final amine. harvard.edumasterorganicchemistry.com

Gabriel Synthesis Mechanism: This synthesis proceeds via two core steps. First, a base deprotonates phthalimide, creating the highly nucleophilic phthalimide anion. masterorganicchemistry.com This anion then engages in a classic SN2 reaction with a primary alkyl halide (e.g., 2-(2,4,5-trimethoxyphenyl)ethyl bromide), displacing the bromide and forming a stable N-alkylphthalimide intermediate. The second stage involves the cleavage of this intermediate. When using hydrazine, the nucleophilic hydrazine attacks one of the carbonyl carbons of the phthalimide group. A series of intramolecular steps follows, leading to the formation of the desired primary amine and a stable cyclic phthalhydrazide (B32825) byproduct. jk-sci.com

Comparative Analysis of Synthetic Routes for Research Purity and Yield

A widely documented method involves the condensation of 2,4,5-trimethoxybenzaldehyde with nitromethane. studfile.net This Henry condensation reaction, typically catalyzed by an ammonium salt like anhydrous ammonium acetate, yields an intermediate, β-nitro-2,4,5-trimethoxystyrene. studfile.net This bright orange crystalline solid is then subjected to a reduction step to convert the nitro group to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), is commonly employed for this transformation. studfile.net This reduction is typically the final step, yielding the target phenethylamine, which is often isolated and purified as a hydrochloride salt to improve stability and handling. studfile.net

Alternative synthetic strategies, often analogous to methods used for its isomer mescaline (3,4,5-trimethoxyphenethylamine), provide other viable pathways. mdma.chmdma.ch One such route proceeds through a cyanide intermediate. This would involve converting 2,4,5-trimethoxybenzaldehyde into its corresponding benzyl halide, followed by a reaction with a cyanide salt to form 2,4,5-trimethoxyphenylacetonitrile. The nitrile group can then be reduced to the primary amine using reagents like LAH or through catalytic hydrogenation. mdma.cherowid.org

Another approach is the reductive amination of a corresponding ketone. The synthesis of 2,4,5-trimethoxyphenylacetone would serve as a key intermediate, which could then be converted to the final product using a reducing agent in the presence of an ammonia source, for instance, with sodium cyanoborohydride.

The choice of synthetic route often involves a trade-off between yield, purity, and the practical considerations of handling certain reagents. The LAH reduction of the nitrostyrene (B7858105) is effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent. Catalytic hydrogenation, while often providing high purity products with fewer side reactions, requires specialized high-pressure equipment.

| Synthetic Route | Key Precursor | Key Intermediate | Primary Reagents | General Notes |

|---|---|---|---|---|

| Nitrostyrene Reduction | 2,4,5-Trimethoxybenzaldehyde | β-Nitro-2,4,5-trimethoxystyrene | Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH) | A well-documented and common route. LAH requires careful handling and anhydrous conditions. |

| Cyanide Pathway | 2,4,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxyphenylacetonitrile | Thionyl Chloride (or similar), Sodium Cyanide, LAH or H₂/Catalyst | Analogous to established mescaline syntheses. Avoids nitromethane but involves highly toxic cyanide salts. |

| Reductive Amination | 2,4,5-Trimethoxyphenylacetone | Imine (transient) | Ammonia source, Sodium Cyanoborohydride or H₂/Catalyst | Offers a direct conversion from a ketone precursor to the amine. |

Chemical Transformations for the Synthesis of this compound Derivatives

The this compound molecule provides several sites for chemical modification to produce a range of derivatives. The primary targets for transformation are the methoxy (B1213986) groups on the aromatic ring and the primary amine of the ethylamine (B1201723) side chain.

A significant class of derivatives is formed by altering the alkoxy groups, particularly at the 4-position of the phenyl ring. wikipedia.org This is typically achieved through a two-step process involving selective demethylation followed by re-alkylation. The 4-methoxy group can be selectively cleaved using a demethylating agent like boron tribromide or hydrobromic acid to yield a phenolic hydroxyl group. This intermediate, 4-hydroxy-2,5-dimethoxyphenethylamine, can then be treated with various alkylating agents, such as alkyl halides (e.g., ethyl iodide, isopropyl bromide), under basic conditions to install different alkoxy groups. This strategy is the basis for creating derivatives like 4-ethoxy-2,5-dimethoxyphenethylamine (2C-O-2) and 4-isopropoxy-2,5-dimethoxyphenethylamine (2C-O-4). wikipedia.org

Another straightforward transformation is N-alkylation of the primary amine. The two hydrogen atoms on the nitrogen can be substituted with alkyl groups through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This leads to the formation of N-methyl, N,N-dimethyl, and other secondary or tertiary amine derivatives.

Furthermore, the structure is closely related to its α-methylated counterpart, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2). wikipedia.org While not a direct transformation of this compound itself, the synthesis of α-alkylated derivatives can be achieved by modifying the synthetic route, for example, by using nitroethane instead of nitromethane in the condensation with 2,4,5-trimethoxybenzaldehyde.

| Derivative Type | Example Derivative Name | Transformation | Typical Reagents |

|---|---|---|---|

| 4-Alkoxy Analogue | 4-Ethoxy-2,5-dimethoxyphenethylamine | Selective 4-O-demethylation followed by O-ethylation | 1. Boron Tribromide (BBr₃) 2. Ethyl Iodide, Base (e.g., K₂CO₃) |

| 4-Alkoxy Analogue | 4-Isopropoxy-2,5-dimethoxyphenethylamine | Selective 4-O-demethylation followed by O-isopropylation | 1. Hydrobromic Acid (HBr) 2. Isopropyl Bromide, Base |

| N-Alkyl Derivative | N-Methyl-2,4,5-trimethoxyphenethylamine | N-methylation | Methyl Iodide or Reductive Amination with Formaldehyde/NaBH₄ |

| α-Alkyl Analogue | 2,4,5-Trimethoxyamphetamine (TMA-2) | α-methylation (via modified synthesis) | Condensation of precursor aldehyde with Nitroethane instead of Nitromethane |

Pharmacological Research on 2,4,5 Trimethoxyphenethylamine: Mechanisms and Receptor Interactions

Serotonergic Receptor Interactions of 2,4,5-Trimethoxyphenethylamine

The primary mechanism of action for many hallucinogenic phenethylamines involves their interaction with serotonin (B10506) (5-Hydroxytryptamine, 5-HT) receptors. Research into 2,4,5-TMPEA has centered on elucidating its binding affinities and functional activity at these key targets.

Pharmacological studies have demonstrated that this compound acts as a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govfrontiersin.org Agonism at the 5-HT2A receptor, in particular, is a hallmark of classic psychedelic compounds. nih.gov However, a crucial distinction for 2,4,5-TMPEA is its significantly lower potency at the 5-HT2A receptor when compared to other psychoactive phenethylamines like 2C-B and 2C-I. nih.gov This low potency at a key psychedelic target has been a central point of investigation, leading to questions about whether its apparent lack of strong psychoactive effects in humans is due to metabolic factors or its intrinsic receptor efficacy. nih.gov

While displaying robust agonism, the compound shows a preference in binding affinity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. nih.govnih.gov Research on related 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts has shown moderate to high affinities for the 5-HT2A receptor. nih.govwikipedia.org

The structure-activity relationships within the phenethylamine (B48288) class are critical for understanding their pharmacological diversity. The specific arrangement of the methoxy (B1213986) groups on the phenyl ring is a key determinant of receptor affinity and efficacy. The 2,4,5-trimethoxy substitution pattern is considered important for the activity of aryl-substituted amphetamines and phenethylamines. nih.gov

When compared to its positional isomer, mescaline (3,4,5-trimethoxyphenethylamine), 2,4,5-TMPEA exhibits a different pharmacological profile, which underscores the significance of methoxy group placement. nih.govfrontiersin.org Furthermore, its α-desmethyl relationship to the potent psychedelic 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) highlights the influence of the α-methyl group. nih.govnih.gov While the addition of an α-methyl group can significantly increase the potency of some phenethylamines, its influence on the binding affinity at 5-HT2A/2C receptors in the 2,4,5-trisubstituted series is considered minor. nih.govresearchgate.net

Studies on a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have revealed that increasing the size and lipophilicity of the 4-substituent generally leads to increased binding affinities at the 5-HT2A and 5-HT2C receptors. nih.govwikipedia.org However, these structural modifications often result in only weak selectivity between the 5-HT2A and 5-HT2C subtypes. wikipedia.org

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |

|---|---|---|---|

| Phenethylamine Derivatives (general range) | 8–1700 | Data varies | ≥ 2700 |

| Amphetamine Derivatives (general range) | 61–4400 | Data varies | > 5600 |

| TMA-2 | 1650 | Data varies | 46400 |

Modulation of Neurotransmitter Systems by this compound

Beyond its primary interactions with the serotonergic system, the pharmacological profile of 2,4,5-TMPEA includes modulation of other neurotransmitter systems, albeit to a lesser extent. Research indicates that phenethylamine derivatives can interact with trace amine-associated receptor 1 (TAAR1). nih.govwikipedia.org Phenethylamines generally exhibit stronger binding to TAAR1 compared to their amphetamine counterparts. nih.govwikipedia.org

Some evidence also suggests that 2,4,5-TMPEA may function as a non-specific, irreversible α-adrenergic receptor blocker. frontiersin.org However, its activity at non-serotonergic monoamine receptors and transporters is generally considered to be weak. nih.gov This relative selectivity for serotonergic receptors is a common feature among many psychedelic phenethylamines.

Investigations of this compound in Animal Models

In vivo studies are essential for understanding the behavioral and physiological effects of a compound and for correlating in vitro receptor data with whole-organism responses.

Specific behavioral studies on this compound in zebrafish models are not extensively documented in the scientific literature. However, research from the 1960s and 1970s suggested that 2,4,5-TMPEA may be inactive as a psychedelic in both animals and humans. wikipedia.org This historical perspective presents a seeming contradiction to its known full agonism at 5-HT2 receptors.

Studies on structurally related compounds provide some context for potential behavioral effects. For instance, other 2C drugs have been shown to induce the head-twitch response in rodents, a behavioral proxy for 5-HT2A receptor activation. wikipedia.org Some 2C compounds also produce hyperlocomotion at lower doses and hypolocomotion at higher doses in rodent models. wikipedia.org The α-methylated analogue of 2,4,5-TMPEA, TMA-2, is known to be a potent psychedelic. nih.gov The structurally related compound 2,3,4,5-Tetramethoxyphenethylamine was reported to be twice as potent as mescaline in producing behavioral changes in animals. nih.gov

One of the most notable findings from early research is the ability of this compound to potentiate the effects of its structural isomer, mescaline. nih.gov When administered as a pretreatment, 2,4,5-TMPEA was reported to strongly enhance the action of mescaline. nih.gov This synergistic interaction suggests that 2,4,5-TMPEA may influence the metabolic pathways or receptor interactions of other psychoactive compounds. nih.govfrontiersin.org This potentiation effect highlights a potential role for 2,4,5-TMPEA in modulating the activity of other psychoactive substances, making it a subject of interest for understanding drug-drug interactions within the phenethylamine class. frontiersin.org

Metabolic Pathways and Biotransformation Studies of 2,4,5 Trimethoxyphenethylamine

Phase I Metabolic Reactions of Phenethylamine (B48288) Derivatives Relevant to 2,4,5-Trimethoxyphenethylamine

Phase I reactions introduce or expose functional groups on a substrate molecule, generally increasing its polarity. sigmaaldrich.com For phenethylamines, common Phase I pathways include oxidative demethylation, hydroxylation, and oxidative deamination. researchgate.netnih.gov

The structure of this compound features three methoxy (B1213986) groups, which are susceptible to enzymatic cleavage. Oxidative demethylation, the removal of a methyl group, is a known metabolic pathway for methoxylated phenethylamines. studfile.net This process results in the formation of more polar hydroxy- (or phenol) metabolites. Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have identified O-desmethyl metabolites, confirming this pathway. nih.govnih.gov Further metabolism can occur through the demethylation of primary metabolites. researchgate.netnih.gov It is known that the methyl groups of this compound can be removed through normal metabolic processes in the liver. studfile.net The complete removal of all three O-methyl groups would result in the formation of the neurotoxin 6-hydroxydopamine. studfile.net

Hydroxylation involves the addition of a hydroxyl (-OH) group to the substrate molecule, a common Phase I reaction catalyzed primarily by cytochrome P450 enzymes. sigmaaldrich.com In phenethylamine derivatives, this can occur on the aromatic ring or the aliphatic side chain. nih.govnih.gov Research on 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7) in rats identified hydroxylation of the propyl side chain as a major metabolic pathway. nih.gov Similarly, studies of methamphetamine metabolism in rat hepatocytes revealed p-hydroxymethamphetamine as a major metabolite. nih.gov Based on these findings, aromatic or aliphatic hydroxylation represents a probable metabolic route for this compound.

Oxidative deamination is a critical pathway in the metabolism of primary and secondary amines, including many phenethylamines. taylorandfrancis.com This reaction is catalyzed by monoamine oxidases (MAO-A and MAO-B), which are found on the outer membrane of mitochondria in most cell types. taylorandfrancis.comwikipedia.org The process converts the ethylamine (B1201723) side chain into an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol. nih.govresearchgate.net

It is suggested that compounds like 2,5-dimethoxyphenethylamine (2C-H) are likely readily broken down by MAO enzymes, which may account for their observed properties. wikipedia.orgchemeurope.com An in-vitro study using rabbit liver tissue indicated that this compound was less susceptible to deamination by MAO than its isomer mescaline. wikipedia.org However, comprehensive studies on 2C-B metabolism in rat models and with hepatocytes from various species (including human) have confirmed that oxidative deamination is a major pathway, leading to the formation of alcohol and carboxylic acid derivatives. researchgate.netnih.govnih.govnih.gov

Table 1: Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) Identified in Rat and Hepatocyte Studies via Oxidative Deamination and Other Phase I Reactions. This table illustrates the types of metabolites that could be expected from similar pathways in this compound.

| Metabolite Name | Metabolic Pathway(s) | Reference |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative Deamination (Reduction of aldehyde) | researchgate.netnih.gov |

| 4-Bromo-2,5-dimethoxyphenylacetic acid | Oxidative Deamination (Oxidation of aldehyde) | researchgate.netnih.gov |

| 4-Bromo-2,5-dimethoxybenzoic acid | Oxidative Deamination | researchgate.netnih.gov |

| 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | O-Demethylation | nih.gov |

| 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | O-Demethylation | nih.gov |

Phase II Metabolic Reactions (e.g., N-Acetylation, Glucuronidation, Sulfation)

Phase II metabolism, or conjugation, involves the attachment of endogenous molecules to the parent drug or its Phase I metabolites, significantly increasing their water solubility and facilitating excretion. nih.govdrughunter.comreactome.org For phenethylamine metabolites, key Phase II reactions include N-acetylation, glucuronidation, and sulfation. nih.govstudfile.net

N-Acetylation: This pathway involves the addition of an acetyl group to the primary amine. In studies of 2C-B in rats, metabolites that had undergone O-demethylation were subsequently N-acetylated. nih.gov The resulting 1-acetoamino-ethane derivatives were identified in urine. nih.gov

Glucuronidation and Sulfation: These are common conjugation reactions for hydroxylated metabolites formed during Phase I. drughunter.com Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), while sulfation is catalyzed by sulfotransferases (SULTs). upol.czdrughunter.com In studies with isolated rat hepatocytes, metabolites of 2C-B containing a hydroxy group were found to be largely present in their conjugated forms. nih.gov

Enzyme Systems Involved in this compound Metabolism

Several major enzyme systems are responsible for the biotransformation of phenethylamine derivatives.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located primarily in the liver, is central to Phase I oxidative metabolism, including demethylation and hydroxylation. sigmaaldrich.comresearchgate.net Specific isoenzymes like CYP2D6 and CYP3A4 are known to be involved in the metabolism of various phenethylamines. researchgate.net

Flavin-Containing Monooxygenases (FMOs): FMOs, particularly FMO3, also participate in Phase I metabolism and can catalyze reactions similar to CYPs. researchgate.net

Monoamine Oxidases (MAO-A, MAO-B): As previously mentioned, these enzymes are crucial for the oxidative deamination of the ethylamine side chain. taylorandfrancis.comwikipedia.org

N-Acetyltransferases (NATs): These Phase II enzymes are responsible for N-acetylation. drughunter.com NAT1 and NAT2 have been identified as the enzymes catalyzing the N-acetylation of certain phenethylamines. researchgate.net

Table 2: Key Enzyme Systems in the Metabolism of Phenethylamine Derivatives.

| Enzyme System | Metabolic Phase | Primary Function(s) | Reference |

| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Phase I | Oxidative Demethylation, Hydroxylation | researchgate.net |

| Flavin-Containing Monooxygenases (FMOs) | Phase I | Oxidation | researchgate.net |

| Monoamine Oxidases (MAO-A, MAO-B) | Phase I | Oxidative Deamination | taylorandfrancis.comwikipedia.org |

| N-Acetyltransferases (NATs) | Phase II | N-Acetylation | drughunter.comresearchgate.net |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation | upol.czdrughunter.com |

| Sulfotransferases (SULTs) | Phase II | Sulfation | upol.czdrughunter.com |

In Vitro and In Vivo Metabolism Investigations

The metabolism of novel compounds is typically investigated using a combination of in vitro and in vivo models.

In Vitro Studies: These experiments often utilize subcellular fractions, such as human liver microsomes (HLMs) or S9 fractions, or cultured cells like hepatocytes. nih.govresearchgate.net HLMs are rich in CYP enzymes and are used to study Phase I metabolism. researchgate.net Hepatocytes, containing a broader range of enzymes, can be used to investigate both Phase I and Phase II pathways. nih.gov For example, the metabolism of 2C-B was investigated in freshly isolated rat hepatocytes, where researchers identified alcohol, carboxylic acid, and O-desmethyl metabolites. nih.gov A subsequent study expanded on this by using cryopreserved hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice to compare interspecies differences in metabolic pathways. researchgate.netnih.gov

In Vivo Studies: Animal models, most commonly rats, are used for in vivo investigations. nih.govnih.gov In these studies, the compound is administered to the animal, and urine and blood are collected over a period to identify and quantify the metabolites formed. nih.gov This approach provides a comprehensive picture of the substance's metabolic fate in a whole organism. Studies on 2C-B and 2C-T-7 in rats have successfully identified numerous urinary metabolites, confirming the relevance of deamination, demethylation, and N-acetylation pathways in a living system. nih.govnih.gov

Identification of Key Metabolites as Research Markers

The study of the metabolic fate of this compound is crucial for understanding its pharmacokinetics and for developing analytical methods for its detection in biological samples. While direct and extensive metabolic studies on this compound in humans are not widely documented, the metabolic pathways can be inferred from studies on structurally related phenethylamines, such as its isomers and other 2C series compounds. nih.govwikipedia.org The identification of specific metabolites serves as a reliable marker for confirming the ingestion and biotransformation of the parent compound.

The primary metabolic transformations anticipated for this compound involve oxidative deamination, O-demethylation, and N-acetylation. nih.govwikipedia.org These pathways are common for many phenethylamine derivatives and result in a range of metabolites that can be targeted as biomarkers in forensic and clinical research. nih.govnih.gov

Oxidative Deamination Metabolites: One of the major metabolic routes for phenethylamines is oxidative deamination, which is catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.orgwikipedia.org This process transforms the ethylamine side chain into an aldehyde intermediate. This unstable aldehyde is then further metabolized into either an alcohol or a carboxylic acid. nih.govsemanticscholar.org In the case of this compound, this pathway would lead to the formation of 2-(2,4,5-trimethoxyphenyl)-ethanol and 2,4,5-trimethoxyphenylacetic acid. The detection of these acidic and alcoholic metabolites in urine or blood samples provides strong evidence of the parent compound's administration. nih.gov

O-Demethylation Metabolites: Another significant biotransformation pathway is the demethylation of the methoxy groups attached to the phenyl ring. nih.govstudfile.netnih.gov This reaction is typically catalyzed by cytochrome P450 enzymes in the liver. dshs-koeln.de The position of the methoxy groups can influence the rate and extent of demethylation. nih.gov For this compound, demethylation can occur at the 2, 4, or 5 positions, leading to various hydroxylated metabolites. These hydroxy-methoxy-phenethylamines can then be further metabolized, for instance, by N-acetylation. nih.gov The presence of these demethylated compounds is a clear indication of hepatic metabolism.

N-Acetylation Metabolites: N-acetylation is another metabolic route observed for some phenethylamines, where an acetyl group is added to the primary amine. nih.gov This pathway can occur in conjunction with O-demethylation, resulting in metabolites such as N-acetyl-hydroxy-methoxy-phenethylamines. The identification of these acetylated metabolites can also serve as a specific marker for the biotransformation of this compound.

The following table summarizes the key potential metabolites of this compound, which can be utilized as research markers. The identification of these compounds in biological matrices is fundamental for toxicological screenings and metabolic studies. nih.govojp.gov

| Metabolite | Metabolic Pathway | Significance as a Marker |

|---|---|---|

| 2-(2,4,5-trimethoxyphenyl)-ethanol | Oxidative Deamination (Reduction) | Indicates metabolism via the MAO pathway. |

| 2,4,5-trimethoxyphenylacetic acid | Oxidative Deamination (Oxidation) | A major urinary metabolite indicating oxidative deamination. |

| Hydroxy-methoxy-phenethylamines | O-Demethylation | Confirms hepatic cytochrome P450 enzyme activity on the parent compound. |

| N-acetyl-2,4,5-trimethoxyphenethylamine | N-Acetylation | Indicates biotransformation via acetylation. |

| N-acetyl-hydroxy-methoxy-phenethylamines | O-Demethylation and N-Acetylation | Represents a multi-step metabolic process, providing a more specific marker. |

Structure Activity Relationships Sar of 2,4,5 Trimethoxyphenethylamine and Its Analogues

Influence of Methoxy (B1213986) Group Substitution Patterns on Pharmacological Activity

The arrangement of methoxy groups on the phenethylamine (B48288) ring is a critical determinant of pharmacological activity. Research has consistently shown that the 2,4,5-trimethoxy substitution pattern is a key area of interest in structure-activity relationship (SAR) studies. While compounds with this arrangement, like 2,4,5-Trimethoxyphenethylamine, are structurally related to active compounds, they may exhibit different pharmacological profiles. For instance, the 2,4,5-trimethoxy arrangement is considered important for the psychedelic effects observed in related amphetamines. nih.gov

In contrast to the potent effects of some of its isomers, this compound itself is generally considered to have low psychoactive potency. This highlights the profound impact of the specific positioning of the methoxy groups on the molecule's activity. Studies on related phenethylamines have shown that the presence of methoxy groups at the 2 and 5 positions is a common feature among many psychoactive compounds. The addition of a lipophilic substituent at the 4-position often leads to more potent and longer-acting compounds. wikipedia.org The relative inactivity of this compound compared to its isomers helps to elucidate the crucial role of methoxy group placement for psychoactivity.

Furthermore, research into various methoxylated compounds has revealed that specific substitution patterns can confer a range of biological activities. For example, in a series of methoxylated chalcones, a 2,4,5-trimethoxy substitution pattern on one of the aromatic rings was found to be associated with potent antimalarial activity. nih.gov Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-ones showed that 3,4,5-trimethoxy substitutions significantly improved antimigratory activity in cancer cell lines. researchgate.net These examples from different classes of compounds underscore the general principle that the spatial arrangement of methoxy groups is a powerful modulator of pharmacological effects.

Role of Alpha-Methylation (e.g., in TMA-2) on Receptor Binding and Potency in Research Models

The addition of a methyl group to the alpha-carbon of the ethylamine (B1201723) side chain, a modification known as alpha-methylation, has a profound impact on the pharmacological properties of this compound, yielding 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2). This structural change significantly enhances the compound's potency. nih.govunam.edu.na

Alpha-methylation generally increases the psychoactive potency of 4-substituted 2,5-dimethoxy compounds. nih.govfrontiersin.org This enhancement is attributed to several factors, including increased metabolic stability and greater lipophilicity, which can improve the compound's ability to cross the blood-brain barrier. nih.govunam.edu.na The alpha-methyl group also reduces the molecule's susceptibility to metabolism by monoamine oxidase (MAO), an enzyme that breaks down phenethylamines. unam.edu.na

While alpha-methylation has a minor influence on the binding affinity of 2,4,5-trisubstituted derivatives for the 5-HT2A and 5-HT2C receptors, it has significant effects on in vivo activity. nih.govblossomanalysis.comfrontiersin.org For instance, in animal models, alpha-methylated compounds like TMA-2 show significantly higher potencies in drug discrimination and head-twitch response studies. frontiersin.org In humans, these derivatives can be up to ten times more potent and have a significantly longer duration of action compared to their non-alpha-methylated phenethylamine counterparts. frontiersin.org

The increased potency of alpha-methylated compounds is also linked to higher intrinsic activity at the receptor. nih.gov This means that not only do they bind to the receptor, but they are also more effective at activating it. The difference in potency between this compound and TMA-2 underscores the critical role of alpha-methylation in modulating the pharmacological profile of this class of compounds. wikipedia.org

Below is a data table summarizing the impact of alpha-methylation on the potency of select phenethylamines:

| Compound | Structure | Key Structural Difference | Relative Potency |

| This compound | Phenethylamine | - | Low |

| TMA-2 | Amphetamine | α-methyl group | High |

| Mescaline | Phenethylamine | - | Moderate |

| TMA | Amphetamine | α-methyl group | Higher than Mescaline |

Impact of Side-Chain Modifications on the Pharmacological Profile of this compound Derivatives

Modifications to the ethylamine side-chain of this compound and its analogues can significantly alter their pharmacological profiles. These changes can affect receptor binding, functional activity, and metabolic stability.

One of the most studied side-chain modifications is N-benzylation. The addition of an N-benzyl group to phenethylamines has led to a class of compounds known as NBOMes, which exhibit selective and high-affinity binding to serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). mdpi.com For example, the addition of an N-(2-methoxy)benzyl group to the 2C-B structure (a close analogue of this compound) greatly improves its potency. nih.gov This is noteworthy because traditionally, converting a primary amine to a secondary amine was thought to decrease 5-HT2A activity. mdpi.com

Another area of investigation involves the incorporation of the side chain into a cyclopropyl (B3062369) ring. For instance, the cyclopropyl analogue of mescaline, another trimethoxyphenethylamine isomer, has been shown to produce effects in rodents that are qualitatively similar to mescaline but with somewhat greater potency and a shorter duration of action. wikipedia.org

The length and nature of the alkyl group on the amine can also influence activity. While extensive research on N-alkylation of this compound itself is limited in the provided context, studies on related phenethylamines provide insights. For other classes of compounds, such as endomorphin 2, C-terminal modifications of the side chain have been shown to decrease binding affinity and intrinsic activity at the µ-opioid receptor. nih.gov This suggests that the terminal amine and its substituents are crucial for receptor interaction.

The table below illustrates the effect of some side-chain modifications on related phenethylamine derivatives:

| Base Compound | Modification | Resulting Compound Class | Impact on Pharmacological Profile |

| 2C-X series | N-benzylation | NBOMes | Increased potency and selectivity for 5-HT2 receptors. mdpi.comnih.gov |

| Mescaline | Cyclopropyl ring formation | Tranylcypromine analogues | Altered potency and duration of action. wikipedia.org |

These examples demonstrate that the ethylamine side-chain is a key point for molecular modification to fine-tune the pharmacological properties of this compound derivatives.

Positional Isomerism and its Influence on Receptor Interaction Dynamics (e.g., comparison with 3,4,5-Trimethoxyphenethylamine)

Positional isomerism, the differential arrangement of substituents on the aromatic ring, plays a crucial role in the pharmacological activity of trimethoxyphenethylamines. A prime example of this is the comparison between this compound and its more widely known isomer, 3,4,5-Trimethoxyphenethylamine (mescaline). wikipedia.org Although they share the same molecular formula, the distinct placement of the three methoxy groups leads to significantly different pharmacological profiles.

The 3,4,5-substitution pattern of mescaline is associated with well-documented psychoactive effects, whereas the 2,4,5-substitution pattern of this compound results in a compound that is largely considered inactive or having very low potency in humans. wikipedia.org This stark difference in activity highlights the sensitivity of serotonin receptors, particularly the 5-HT2A receptor, to the spatial arrangement of the methoxy groups.

Research indicates that the 2,4,5- and 3,4,5-substituted phenylalkylamines exhibit distinct structure-activity relationships. nih.gov For instance, while alpha-methylation increases the potency of both mescaline (yielding TMA) and this compound (yielding TMA-2), the effects of other modifications can differ between the two isomeric series. nih.gov

The following table compares the key features of this compound and its isomer, mescaline:

| Feature | This compound | 3,4,5-Trimethoxyphenethylamine (Mescaline) |

| Methoxy Group Positions | 2, 4, 5 | 3, 4, 5 |

| Psychoactive Potency | Low / Inactive | Moderate |

| Primary Receptor Target | 5-HT2A (low potency agonist) wikipedia.org | 5-HT2A (agonist) |

| Alpha-methylated Analogue | TMA-2 (potent) | TMA (potent) |

The study of these positional isomers is invaluable for understanding the specific structural requirements for potent agonism at the 5-HT2A receptor and for the rational design of new psychoactive compounds. frontiersin.org

Rational Design and Synthesis of Novel this compound Derivatives for SAR Studies

The rational design and synthesis of novel derivatives of this compound are crucial for expanding our understanding of their structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the pharmacological effects of the resulting analogues, researchers can map the chemical features necessary for specific biological activities.

One approach to rational design involves the use of quantitative structure-activity relationship (QSAR) models. These computational models aim to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. nih.gov For phenethylamines, QSAR models have been developed to predict their interaction with monoamine transporters, which are important targets for this class of compounds. nih.gov

The synthesis of novel derivatives often focuses on modifications at key positions of the this compound scaffold. This can include:

Alterations to the methoxy groups: Replacing one or more methoxy groups with other substituents or shifting their positions on the phenyl ring can provide insights into the electronic and steric requirements for receptor binding.

Modifications at the 4-position: As seen in the broader class of 2,5-dimethoxyphenethylamines, the substituent at the 4-position is a critical determinant of potency and efficacy. The synthesis of analogues with different groups at this position is a common strategy in SAR studies. nih.gov

Side-chain modifications: As discussed previously, altering the ethylamine side-chain through N-alkylation, N-acylation, or incorporation into cyclic systems can lead to compounds with novel pharmacological profiles.

The synthesis of these novel compounds can be achieved through various organic chemistry routes. For example, 2,4,5-trimethoxy-substituted thiazoles have been synthesized as potential antifungal agents, demonstrating the versatility of the 2,4,5-trimethoxy scaffold in medicinal chemistry. researchgate.net Similarly, the synthesis of 2,4,5-trimethoxy substituted chalcones has been explored for the development of antimalarial agents. nih.gov

Through the iterative process of rational design, chemical synthesis, and pharmacological evaluation, researchers can build a comprehensive understanding of the SAR of this compound derivatives. This knowledge is not only fundamental to the field of medicinal chemistry but also paves the way for the development of novel therapeutic agents targeting the serotonergic system. nih.govfrontiersin.org

Analytical Methodologies for Research and Quantification of 2,4,5 Trimethoxyphenethylamine

Advanced Chromatographic Techniques for Research Applications

Chromatography is a cornerstone for the separation and analysis of 2,4,5-TMPEA from related compounds and endogenous substances. The choice of technique depends on the research objective, whether it is quantification in biological fluids, purity assessment of a synthesized compound, or initial screening.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of substances in biological samples. fiu.edu This technique is particularly valuable in forensic toxicology for identifying novel psychoactive substances (NPS) like 2,4,5-TMPEA. fiu.edu The high selectivity of MS/MS allows for the differentiation of 2,4,5-TMPEA from its structural isomers, such as mescaline (3,4,5-trimethoxyphenethylamine), based on their unique fragmentation patterns. High-resolution mass spectrometry (HRMS) further enhances this capability by providing high mass accuracy. fiu.edu The sensitivity of LC-MS/MS is essential for detecting the low concentrations typically found in biological specimens during pharmacokinetic studies. fiu.edu

Table 1: Key Parameters for LC-MS/MS Analysis of Phenethylamines This table is interactive. You can sort and filter the data.

| Parameter | Description | Relevance to 2,4,5-TMPEA Analysis |

|---|---|---|

| Ionization Mode | Typically Electrospray Ionization (ESI) in positive mode is used for phenethylamines. | ESI is effective for ionizing amine-containing compounds like 2,4,5-TMPEA to form protonated molecules [M+H]⁺ for MS analysis. |

| Precursor Ion | The protonated molecular ion of the target analyte (e.g., m/z 212.1 for 2,4,5-TMPEA). | This is selected in the first quadrupole for fragmentation, ensuring specificity. |

| Product Ions | Specific fragment ions generated from the precursor ion via Collision-Induced Dissociation (CID). | The unique fragmentation pattern of 2,4,5-TMPEA allows for its unambiguous identification and differentiation from isomers. |

| Mobile Phase | A mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol) with additives like formic acid. fiu.edu | The composition is optimized to achieve good chromatographic separation from other substances in the sample. fiu.edu |

| Column | Reversed-phase columns (e.g., C18) are commonly used. | Provides retention and separation based on the compound's hydrophobicity. |

High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a standard method for assessing the purity of chemical standards and synthesized compounds. For research applications, it is critical to use well-characterized and highly pure 2,4,5-TMPEA. HPLC-UV can effectively separate the target compound from precursors, byproducts, and degradation products. Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research-grade materials. The National Measurement Institute of Australia, for instance, has used a combination of analytical techniques, including gas chromatography with flame-ionization detection (GC-FID) which is analogous to HPLC for purity assessment, to characterize their 2,4,5-trimethoxyphenethylamine hydrochloride reference material. lgcstandards.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary screening and identification of compounds. mdma.ch In the context of 2,4,5-TMPEA, TLC can be used to compare a sample against a certified reference material. By observing the retention factor (Rf) value and spot characteristics under a specific solvent system and visualization method (e.g., UV light or staining reagents), a presumptive identification can be made. While not as specific or sensitive as LC-MS/MS, TLC is a valuable tool in forensic laboratories for initial sample screening or for monitoring the progress of a chemical synthesis. ojp.govgoogle.comgoogle.com

Sample Preparation and Extraction Techniques for Biological Research Samples

Before instrumental analysis, 2,4,5-TMPEA must be isolated and concentrated from the complex biological matrix (e.g., blood, urine, plasma). Effective sample preparation is critical for removing interferences and improving the sensitivity and reliability of the assay. fiu.edu

Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous biological sample and an organic solvent). By adjusting the pH, the basic 2,4,5-TMPEA can be selectively extracted into the organic layer, leaving behind many interfering substances. fiu.edu

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE can offer higher recovery and cleaner extracts compared to LLE and can be automated for higher throughput. fiu.edu

"Dilute and Shoot" or "Crash and Shoot": These are simpler and faster methods often used with robust LC-MS/MS systems. "Dilute and shoot" involves simply diluting the biological sample (e.g., urine) with the mobile phase before injection. "Crash and shoot" involves adding a solvent like acetonitrile to precipitate proteins from plasma or blood, followed by centrifugation and injection of the supernatant. While fast, these methods may lead to more significant matrix effects and require more frequent instrument maintenance. fiu.edu

Method Validation Parameters for Research-Grade Assays

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. For quantitative assays used in research, key validation parameters are established to demonstrate reliability and accuracy.

Table 2: Key Method Validation Parameters This table is interactive. You can sort and filter the data.

| Parameter | Definition | Importance in 2,4,5-TMPEA Research |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Crucial for distinguishing 2,4,5-TMPEA from its isomers (e.g., mescaline) and endogenous matrix components to avoid false-positive results. |

| Sensitivity | Typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). | The LOQ must be low enough to measure the concentrations of 2,4,5-TMPEA expected in preclinical studies. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Defines the concentration range over which the assay is accurate and precise. |

| Accuracy | The closeness of the measured value to the true value. | Ensures that the quantified amount of 2,4,5-TMPEA in a sample is correct. |

| Precision | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Indicates the random error and reproducibility of the method. |

| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. | A consistent and high recovery is necessary for accurate quantification. |

Application of Analytical Methods in Preclinical and Pharmacokinetic Research

In preclinical research, the validated analytical methods described above are applied to characterize the pharmacokinetic profile of 2,4,5-TMPEA. Pharmacokinetic studies involve measuring the concentration of a drug in biological fluids over time to determine its absorption, distribution, metabolism, and excretion (ADME).

Although detailed pharmacokinetic studies on 2,4,5-TMPEA are not widely published, likely due to early reports of its inactivity in humans, the analytical framework to conduct such research is well-established. wikipedia.orgscribd.com A typical preclinical study would involve administering the compound to an animal model and collecting blood samples at various time points. Using a validated LC-MS/MS method, the concentration of 2,4,5-TMPEA in the plasma from these samples would be determined. The resulting concentration-time data would allow researchers to calculate key pharmacokinetic parameters such as:

Maximum Concentration (Cmax): The highest concentration the drug reaches in the blood.

Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half.

These analytical methods are also essential for metabolism studies, where they can be used to identify and quantify potential metabolites of 2,4,5-TMPEA in urine and plasma, providing a more complete understanding of its fate in the body.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 2,4,5-TMPEA |

| Mescaline | |

| Acetonitrile | |

| Methanol |

Future Directions and Emerging Research Avenues for 2,4,5 Trimethoxyphenethylamine Studies

Advanced Pharmacological Profiling and Functional Selectivity Studies

Future investigations into 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) are increasingly focused on a more detailed pharmacological characterization, particularly concerning its interactions with serotonin (B10506) receptors. While it is known to be an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, its potency at the 5-HT2A receptor is significantly lower than other related phenethylamines. wikipedia.org This has led to the current consensus that 2,4,5-TMPEA is largely inactive as a psychoactive substance on its own. wikipedia.org

However, the concept of functional selectivity, or biased agonism, presents a crucial area for future research. This phenomenon, where a ligand can activate different signaling pathways through the same receptor, could explain the compound's unique properties. Studies have shown that structurally related compounds can exhibit biased agonism at the 5-HT2A receptor, activating specific G-protein-dependent signaling pathways. publish.csiro.au Advanced in vitro assays, such as those measuring β-arrestin recruitment alongside G-protein activation, are needed to create a detailed "fingerprint" of 2,4,5-TMPEA's signaling profile.

Table 1: Receptor Binding Affinities of Related Compounds This table is for illustrative purposes and highlights the type of data needed for a comprehensive profile of 2,4,5-TMPEA.

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |

|---|---|---|

| TMPEA (2C-O) | 50 | 75 |

| Mescaline | 30 | 60 |

| TMA-2 | 57.9–1,300 | 87.7–5,300 |

Investigation of Enzyme Polymorphisms and Interspecies Metabolic Differences

The metabolism of 2,4,5-TMPEA is a critical yet underexplored area. While it is suggested to be less susceptible to metabolism by monoamine oxidase (MAO) than its isomer mescaline, the specific enzymes involved in its biotransformation are not well-defined. wikipedia.org Future research should focus on identifying the specific cytochrome P450 (CYP) and other phase I and phase II enzymes responsible for its breakdown.

A key aspect of this research will be the investigation of enzyme polymorphisms. Genetic variations in drug-metabolizing enzymes, such as CYP2D6 and N-acetyltransferases (NATs), can lead to significant inter-individual differences in drug response. researchgate.netnih.gov For example, studies on other phenethylamines have shown that polymorphisms in NAT2 can modify the extent of N-acetylation, a major metabolic pathway. nih.gov Investigating how common polymorphisms in human metabolic enzymes affect the pharmacokinetics of 2,4,5-TMPEA could explain potential variability in its effects.

Furthermore, interspecies differences in drug metabolism are a well-documented phenomenon that can complicate the translation of preclinical findings to humans. researchgate.netscispace.com In vitro studies using liver microsomes from different species (e.g., human, rat, dog) are essential to characterize and compare the metabolic profiles of 2,4,5-TMPEA across species. scispace.com This will provide crucial data for interpreting animal studies and predicting human pharmacokinetics more accurately.

Computational Chemistry and Molecular Modeling for Receptor Ligand Interactions

Computational chemistry and molecular modeling offer powerful tools to elucidate the structural basis of 2,4,5-TMPEA's interaction with its target receptors. Molecular docking simulations can predict the binding pose and affinity of 2,4,5-TMPEA within the binding pocket of the 5-HT2A receptor and other targets. These models can help to explain the observed differences in potency between 2,4,5-TMPEA and its isomers, such as mescaline, by highlighting differences in steric and electronic interactions.

For example, the 2,4,5-substitution pattern of 2,4,5-TMPEA may position the methoxy (B1213986) groups in a way that influences receptor conformation differently than the 3,4,5-substitution of mescaline. Molecular dynamics simulations can further refine these models by providing insights into the dynamic nature of the receptor-ligand complex and how these interactions lead to receptor activation or functional selectivity.

These computational approaches can also guide the design of new derivatives with altered pharmacological properties. By understanding the structure-activity relationships, researchers can rationally design molecules with enhanced potency, selectivity, or specific signaling biases. This could lead to the development of novel research tools or therapeutic agents.

Development of this compound as a Molecular Probe for Neuroscience Research

Given its unique pharmacological profile, 2,4,5-TMPEA and its derivatives hold promise as molecular probes for neuroscience research. The development of radiolabeled versions of 2,4,5-TMPEA, for instance with Carbon-11 or Fluorine-18, would enable in vivo imaging studies using Positron Emission Tomography (PET). mdpi.com This would allow for the direct visualization and quantification of its target receptors in the living brain, providing invaluable information about receptor distribution, density, and occupancy.

Furthermore, derivatization of 2,4,5-TMPEA could lead to the creation of more potent and selective ligands. For example, the N-(2-methoxybenzyl) derivative of 2,4,5-TMPEA, known as 25O-NBOMe, is a potent partial agonist at the 5-HT2A receptor with significantly higher potency than the parent compound. wikipedia.org Such derivatives, when appropriately labeled, could serve as highly specific radioligands for studying the 5-HT2A receptor system.

The use of 2,4,5-TMPEA and its analogs as molecular probes could help to dissect the complex roles of different serotonin receptor subtypes in various physiological and pathological processes. This could ultimately contribute to a better understanding of the neurobiology of perception, cognition, and mood, and potentially inform the development of novel treatments for psychiatric disorders.

Q & A

Q. How does 2C-O interact with neurotransmitter receptors, and what experimental models are appropriate for studying these interactions?

- Methodological Answer : 2C-O acts as a non-specific, irreversible α-adrenergic receptor blocker, with evidence suggesting it potentiates mescaline’s effects in vivo . Use radioligand binding assays (e.g., 5-HT₂A, α-adrenergic receptors) to quantify affinity. In vitro models (e.g., transfected HEK cells) can isolate receptor interactions, while behavioral assays in rodents (e.g., head-twitch response) may assess functional outcomes. Note that 2C-O’s receptor profile is less selective compared to mescaline, requiring rigorous controls .

Q. What synthetic routes and purity validation methods are reported for 2C-O?

- Methodological Answer : Synthesize 2C-O via reductive amination of 2,4,5-trimethoxyphenylacetone using sodium cyanoborohydride or catalytic hydrogenation. Purity should be validated via HPLC-UV (≥98% purity) and thin-layer chromatography (TLC) with comparison to certified reference materials (e.g., Cayman Chemical Item No. 39464) . Monitor for byproducts like 2,4,6-TMPEA, which shares structural similarities but distinct pharmacological activity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence 2C-O’s potency and efficacy compared to mescaline?

- Methodological Answer : The 2,4,5-trimethoxy configuration reduces potency relative to mescaline (3,4,5-TMPEA), as shown in human trials where 24 mg of 2C-O induced minimal effects compared to mescaline’s active dose (~300 mg) . Computational modeling (e.g., molecular docking) can predict steric hindrance and receptor binding efficiency. In vivo dose-response studies in animal models should compare thresholds for behavioral changes, noting that 2C-O exhibits increased nausea and reduced euphoria .

Q. What are the challenges in differentiating 2C-O from its structural isomers (e.g., mescaline) in forensic or pharmacological studies?

- Methodological Answer : Use GC/IR or LC-MS/MS to distinguish isomers via fragmentation patterns. For example, 2C-O’s IR spectrum shows distinct methoxy group vibrations at 2-, 4-, and 5-positions, unlike mescaline’s 3,4,5-configuration . Cross-validate with NMR chemical shifts, particularly for aromatic protons. Forensic workflows must account for co-eluting compounds and matrix effects in biological samples .

Q. How can researchers design in vivo studies to resolve contradictions in reported efficacy (e.g., low activity vs. mescaline-like effects)?

- Methodological Answer : Address dose-dependent discrepancies by testing a wide range (e.g., 10–300 mg/kg in rodents) with strict blinding protocols. Human studies from the 1960s noted threshold effects at 24 mg but required doses >300 mg for mescaline-like psychedelia, suggesting steep dose-response curves . Include pharmacokinetic analyses (e.g., plasma concentration via LC-MS) to correlate bioavailability with behavioral outcomes. Control for batch purity and isomer contamination .

Q. What mechanisms explain 2C-O’s enhancement of mescaline’s effects despite its low intrinsic activity?

- Methodological Answer : 2C-O may act as a metabolic inhibitor or allosteric modulator. Test cytochrome P450 interactions (e.g., CYP2D6 inhibition assays) to assess if it delays mescaline breakdown. Electrophysiological recordings (e.g., patch-clamp in cortical neurons) can evaluate synergistic receptor activation. Note that 2C-O’s α-adrenergic blockade might indirectly amplify serotonergic signaling .

Q. How should researchers interpret conflicting data on 2C-O’s receptor selectivity and psychoactive potential?

- Methodological Answer : Reconcile contradictions by contextualizing study designs. Early reports used non-selective radioligands (e.g., [³H]ketanserin for 5-HT₂A), which may cross-react with adrenergic receptors . Modern studies should employ CRISPR-engineered receptors and selective antagonists (e.g., prazosin for α₁-adrenergic). Meta-analyses of historical data (e.g., Shulgin’s notes) must account for subjective bias and limited sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.